cis-1,2-Cyclopentanediol

描述

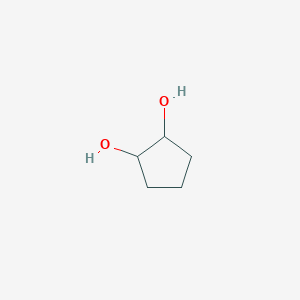

cis-1,2-Cyclopentanediol: is an organic compound with the molecular formula C5H10O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms in a cyclopentane ring. This compound is known for its unique stereochemistry, where both hydroxyl groups are on the same side of the cyclopentane ring, giving it the “cis” configuration.

准备方法

Synthetic Routes and Reaction Conditions:

Hydrolysis of Cyclopentanedione: One common method to prepare cis-1,2-Cyclopentanediol is through the hydrolysis of cyclopentanedione.

Reduction of Cyclopentanone: Another method involves the reduction of cyclopentanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process yields this compound as the primary product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis or reduction processes, optimized for high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired product specifications.

化学反应分析

Types of Reactions:

Oxidation: cis-1,2-Cyclopentanediol can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups (aldehydes or ketones).

Reduction: The compound can be further reduced to form cyclopentane by using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reacting with acyl chlorides can form esters.

Common Reagents and Conditions:

Oxidation: Periodic acid (HIO4), lead tetraacetate (Pb(OAc)4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Acyl chlorides, alkyl halides

Major Products Formed:

Oxidation: Aldehydes, ketones

Reduction: Cyclopentane

Substitution: Esters, ethers

科学研究应用

Chemical Properties and Structure

Molecular Formula: CHO

CAS Number: 5057-98-7

Molecular Weight: 102.13 g/mol

Melting Point: Approximately 30°C

Solubility: Partially soluble in water

The structural configuration of cis-1,2-cyclopentanediol allows for unique interactions due to the proximity of the hydroxyl groups, which can lead to intramolecular hydrogen bonding. This property influences its physical characteristics and reactivity.

Synthesis of Chiral Compounds

This compound is utilized in asymmetric synthesis processes. For instance, it has been shown to enhance enantiomeric excess in the synthesis of vicinal diols bearing tertiary centers. A study demonstrated that using meso this compound significantly improved enantiocontrol, achieving up to 65% enantiomeric excess in product formation .

Electrocatalytic Processes

Recent research highlights the role of this compound in electrocatalytic carbon-carbon bond cleavage reactions. This process involves the generation of lead(IV) benzoate in situ and has implications for organic synthesis and materials science .

Biological Applications

The compound has been investigated for its biological properties, including potential applications in cell biology. It is noted for its ability to interact with biological membranes and can serve as a model compound for studying membrane dynamics .

Case Study 1: Asymmetric Synthesis

In a study focused on the asymmetric synthesis of vicinal diols, researchers utilized this compound as a chiral auxiliary. The incorporation of this compound into reaction schemes led to a notable increase in optical purity compared to traditional methods, demonstrating its utility in producing high-value chiral compounds .

Case Study 2: Electrocatalytic Processes

Another investigation explored the electrocatalytic properties of this compound under sonoelectrochemical conditions. The results indicated that the presence of this compound facilitated more efficient carbon-carbon bond cleavages, suggesting potential applications in synthetic organic chemistry and materials development .

作用机制

The mechanism of action of cis-1,2-Cyclopentanediol involves its ability to form hydrogen bonds and interact with other molecules through its hydroxyl groups. These interactions can influence the compound’s reactivity and its role in various chemical and biological processes. For example, in oxidation reactions, the hydroxyl groups facilitate the formation of cyclic esters with oxidizing agents, leading to the cleavage of carbon-carbon bonds .

相似化合物的比较

trans-1,2-Cyclopentanediol: This isomer has hydroxyl groups on opposite sides of the cyclopentane ring, resulting in different chemical properties and reactivity.

cis-1,2-Cyclohexanediol: A similar diol with a six-membered ring instead of a five-membered ring, leading to differences in ring strain and reactivity.

1,3-Cyclopentanediol: Another isomer with hydroxyl groups on non-adjacent carbon atoms, affecting its chemical behavior and applications.

Uniqueness of cis-1,2-Cyclopentanediol: The unique cis configuration of this compound allows it to form specific interactions and undergo reactions that are less accessible to its trans isomer and other similar compounds. This makes it valuable in certain synthetic and research applications where such specific interactions are required .

生物活性

cis-1,2-Cyclopentanediol is a cyclic diol with significant biological implications. Its unique structure allows for various interactions within biological systems, influencing both its chemical behavior and biological activity. This article explores the biological activities associated with this compound, including its potential roles in medicinal chemistry and biochemistry.

Molecular Formula : CHO

Molecular Weight : 102.13 g/mol

CAS Number : 5057-98-7

InChI Key : VCVOSERVUCJNPR-SYDPRGILSA-N

This compound features two hydroxyl groups positioned on the same side of the cyclopentane ring, which allows for intramolecular hydrogen bonding. This structural characteristic significantly influences its physical properties, such as solubility and reactivity compared to its trans-isomer .

1. Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity. The compound's ability to donate electrons can mitigate oxidative stress by neutralizing free radicals. This property is particularly relevant in the context of cellular protection against oxidative damage.

2. Interaction with Metal Complexes

This compound has been studied for its role in stabilizing chromium(V) complexes. These complexes have shown potential in biological systems, particularly in relation to their genotoxicity and antidiabetic effects linked to chromium(III) . The stabilization of these metal complexes suggests that this compound may play a role in mediating the biological effects of chromium species.

3. Biological Activity in Cellular Systems

Studies have demonstrated that derivatives of this compound can influence cellular processes. For instance, certain derivatives have been shown to possess immunosuppressive effects, which could be leveraged for therapeutic applications in autoimmune diseases .

Case Study 1: Chromium Complex Stability

A study investigated the stability of chromium(V) complexes with various diols, including this compound. The findings revealed that these complexes exhibited greater stability at physiological pH compared to their six-membered counterparts. This stability is crucial for understanding the potential biological roles of these compounds in vivo .

Case Study 2: Antioxidant Activity Assessment

In a comparative study assessing various cyclic diols for their antioxidant properties, this compound was found to significantly reduce oxidative stress markers in cultured cells. This suggests its potential application as a protective agent against cellular damage .

Data Table: Biological Activities of this compound

常见问题

Q. Basic: What experimental factors influence the synthesis yield of cis-1,2-cyclopentanediol from cyclopentene?

Answer: Two primary methods for synthesizing this compound from cyclopentene have been reported, yielding 98% and 12%, respectively . The disparity underscores the importance of reaction conditions (e.g., catalyst selection, temperature, and solvent system). Optimization studies should focus on stereochemical control via epoxidation/hydrolysis pathways and purification protocols to minimize byproducts.

Q. Basic: How do structural parameters like O-O distance correlate with electrochemical properties in this compound?

Answer: The O-O distance between hydroxyl groups in this compound (2.6–2.9 Å) is shorter than in its trans isomer (3.5–3.7 Å), leading to a stronger intramolecular hydrogen bond network. This structural feature correlates with its higher electrical response (-30 mV vs. -13 mV for trans), making it a candidate for lipid/polymer membrane-based sensors .

Q. Basic: What thermodynamic data are available for this compound, and how do they compare to its trans isomer?

Answer: According to LANGE'S HANDBOOK OF CHEMISTRY, the enthalpy of formation (ΔHf°) for this compound is -484.9 kJ/mol, while the trans isomer is -489.9 kJ/mol . This suggests the cis form is slightly less thermodynamically stable, likely due to steric strain from adjacent hydroxyl groups.

Q. Advanced: How does this compound facilitate nitrogen-boron interactions in coordination chemistry?

Answer: Computational studies reveal that this compound esters (e.g., with 8-quinolineboronic acid) form stable complexes with solvent molecules like water and phenol, bridging nitrogen and boron centers. This interaction is critical for designing supramolecular catalysts or sensors .

Q. Advanced: What electrochemical methods enable the synthesis of substituted this compound derivatives?

Answer: 1,3-Dibenzoylpropane can be electrochemically reduced in acetonitrile to produce cis-1,2-diphenyl-1,2-cyclopentanediol. Key parameters include applied potential, solvent choice, and the use of supporting electrolytes to stabilize intermediates .

Q. Advanced: How do radical-mediated reactions enable selective deoxygenation of this compound?

Answer: Inspired by enzymatic pathways, sulfur radical chemistry (e.g., disulfide radical anions) can reduce this compound to cyclopentanol. This method avoids multi-step protection/deprotection sequences and is applicable to substrates sensitive to traditional reducing agents .

Q. Methodological: How can experimental design mitigate sampling errors in degradation studies of diols like this compound?

Answer: Microcosm studies are prone to artifacts from frequent sampling, which disrupts equilibrium. Bench-scale flow-through systems are recommended to maintain consistent conditions and enable real-time monitoring without sample removal .

Q. Advanced: What computational tools validate the stereochemical and electronic properties of this compound?

Answer: Density functional theory (DFT) calculations and molecular dynamics simulations are used to predict O-O distances, hydrogen bonding strength, and reactivity trends. These tools align with experimental data from membrane sensor studies .

属性

IUPAC Name |

(1S,2R)-cyclopentane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-4-2-1-3-5(4)7/h4-7H,1-3H2/t4-,5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVOSERVUCJNPR-SYDPRGILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80964792 | |

| Record name | rel-(1R,2S)-1,2-Cyclopentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5057-98-7 | |

| Record name | cis-1,2-Cyclopentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5057-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2S)-1,2-Cyclopentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。